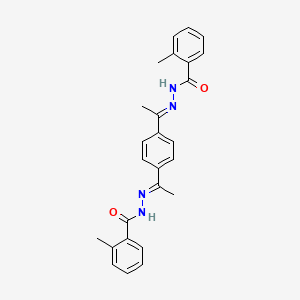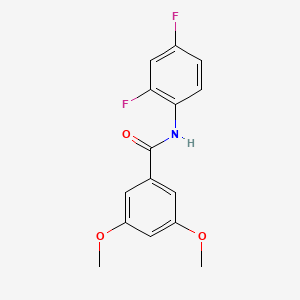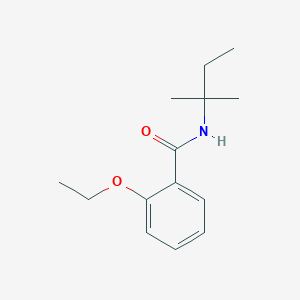![molecular formula C16H15N3O2S B5763677 9-methyl-2-(1-pyrrolidinylcarbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5763677.png)
9-methyl-2-(1-pyrrolidinylcarbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-methyl-2-(1-pyrrolidinylcarbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one, also known as PPT, is a chemical compound that has been extensively studied for its potential therapeutic applications. PPT belongs to the class of pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-ones, which have been identified as potent inhibitors of various enzymes involved in cancer and inflammatory diseases. In
Wissenschaftliche Forschungsanwendungen
9-methyl-2-(1-pyrrolidinylcarbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one has been shown to have potential therapeutic applications in various fields of research, including cancer, inflammation, and neurological disorders. In cancer research, 9-methyl-2-(1-pyrrolidinylcarbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one has been identified as a potent inhibitor of cyclin-dependent kinase 5 (CDK5), which is involved in the progression of several types of cancer. 9-methyl-2-(1-pyrrolidinylcarbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one has also been shown to inhibit the activity of phosphodiesterase 5 (PDE5), which is involved in the development of pulmonary hypertension. In addition, 9-methyl-2-(1-pyrrolidinylcarbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one has been studied for its potential neuroprotective effects in Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
The mechanism of action of 9-methyl-2-(1-pyrrolidinylcarbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one involves the inhibition of various enzymes and signaling pathways involved in disease progression. 9-methyl-2-(1-pyrrolidinylcarbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one has been shown to inhibit CDK5 by binding to its active site, leading to the suppression of cancer cell proliferation. 9-methyl-2-(1-pyrrolidinylcarbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one also inhibits PDE5 by increasing the levels of cyclic guanosine monophosphate (cGMP), leading to the relaxation of smooth muscle cells and the improvement of pulmonary hypertension. In addition, 9-methyl-2-(1-pyrrolidinylcarbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
9-methyl-2-(1-pyrrolidinylcarbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one has been shown to have various biochemical and physiological effects, depending on the target enzyme and signaling pathway. In cancer cells, 9-methyl-2-(1-pyrrolidinylcarbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one inhibits CDK5, leading to the suppression of cell proliferation and the induction of apoptosis. In pulmonary hypertension, 9-methyl-2-(1-pyrrolidinylcarbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one inhibits PDE5, leading to the relaxation of smooth muscle cells and the improvement of blood flow. In addition, 9-methyl-2-(1-pyrrolidinylcarbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one has been shown to activate the Nrf2 pathway, leading to the upregulation of antioxidant and anti-inflammatory genes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 9-methyl-2-(1-pyrrolidinylcarbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one is its high potency and selectivity towards its target enzymes and signaling pathways. This allows for the identification of specific molecular mechanisms involved in disease progression and the development of targeted therapies. However, 9-methyl-2-(1-pyrrolidinylcarbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one has some limitations in lab experiments, including its low solubility in aqueous solutions and its potential toxicity at high concentrations. These limitations can be overcome by using appropriate solvents and optimizing the experimental conditions.
Zukünftige Richtungen
There are several future directions for the research and development of 9-methyl-2-(1-pyrrolidinylcarbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one. One direction is the optimization of the synthesis method and purification techniques to improve the yield and purity of 9-methyl-2-(1-pyrrolidinylcarbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one. Another direction is the identification of new target enzymes and signaling pathways for 9-methyl-2-(1-pyrrolidinylcarbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one, which can lead to the development of novel therapies for various diseases. In addition, the development of 9-methyl-2-(1-pyrrolidinylcarbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one derivatives and analogs with improved pharmacokinetic and pharmacodynamic properties can enhance its therapeutic potential. Finally, the investigation of the safety and efficacy of 9-methyl-2-(1-pyrrolidinylcarbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one in preclinical and clinical trials can pave the way for its translation into clinical practice.
Synthesemethoden
The synthesis of 9-methyl-2-(1-pyrrolidinylcarbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one involves the reaction of 2-aminothiophene, 3-acetyl-4-methylcoumarin, and pyrrolidine-1-carboxylic acid in the presence of a catalyst. The reaction proceeds via a series of steps involving cyclization, oxidation, and condensation, leading to the formation of 9-methyl-2-(1-pyrrolidinylcarbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one. The purity and yield of 9-methyl-2-(1-pyrrolidinylcarbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one can be improved by optimizing the reaction conditions and purification methods.
Eigenschaften
IUPAC Name |
10-methyl-5-(pyrrolidine-1-carbonyl)-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-10-5-4-8-19-13(10)17-14-11(15(19)20)9-12(22-14)16(21)18-6-2-3-7-18/h4-5,8-9H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSBBTSUMUNAGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(S3)C(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Methyl-2-(1-pyrrolidinylcarbonyl)-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-{4-[(cyclopropylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5763641.png)
![8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B5763644.png)
![2,2'-(1,5-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3,7-diyl)diacetonitrile](/img/structure/B5763647.png)

![1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-fluorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5763656.png)
![1-{3-[(3-nitrobenzyl)oxy]phenyl}ethanone](/img/structure/B5763658.png)



![N-cyclopentyl-4-[(phenylthio)methyl]benzamide](/img/structure/B5763682.png)